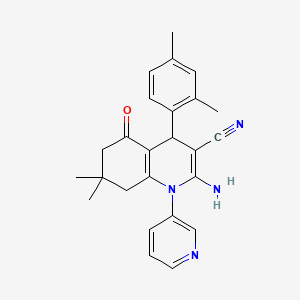![molecular formula C17H19N3O7 B15000350 1,3-dimethyl-5-nitro-6-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15000350.png)
1,3-dimethyl-5-nitro-6-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-DIMETHYL-5-NITRO-6-[(1E)-2-(2,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that includes a nitro group, a trimethoxyphenyl group, and a tetrahydropyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-5-NITRO-6-[(1E)-2-(2,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multiple steps, including the formation of the tetrahydropyrimidine ring, the introduction of the nitro group, and the attachment of the trimethoxyphenyl group. Common reagents used in these reactions include nitroalkanes, aldehydes, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-DIMETHYL-5-NITRO-6-[(1E)-2-(2,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can yield nitroso or nitrate compounds, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
1,3-DIMETHYL-5-NITRO-6-[(1E)-2-(2,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3-DIMETHYL-5-NITRO-6-[(1E)-2-(2,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trimethoxyphenyl group can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-DIMETHYL-5-NITRO-6-[(1E)-2-(2,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE: shares similarities with other nitro and trimethoxyphenyl-containing compounds, such as nitrobenzene derivatives and trimethoxyphenyl-substituted pyrimidines.
Uniqueness
The uniqueness of 1,3-DIMETHYL-5-NITRO-6-[(1E)-2-(2,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H19N3O7 |
|---|---|
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
1,3-dimethyl-5-nitro-6-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H19N3O7/c1-18-11(15(20(23)24)16(21)19(2)17(18)22)7-6-10-8-13(26-4)14(27-5)9-12(10)25-3/h6-9H,1-5H3/b7-6+ |
Clé InChI |
IUVVJUQVHWLPPV-VOTSOKGWSA-N |
SMILES isomérique |
CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])/C=C/C2=CC(=C(C=C2OC)OC)OC |
SMILES canonique |
CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])C=CC2=CC(=C(C=C2OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(2-methylphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15000282.png)
![ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B15000296.png)
![4-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]butanoic acid](/img/structure/B15000304.png)
![2-methyl-8-(3,4,5-trimethoxyphenyl)-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one](/img/structure/B15000310.png)

![2-{2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetamide](/img/structure/B15000317.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15000326.png)
![Propyl 5-(dimethylcarbamoyl)-2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B15000329.png)
![1,2,2-tricyano-3-[(Z)-hydrazinylidene(phenyl)methyl]cyclopropanecarboxamide](/img/structure/B15000330.png)

![N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide](/img/structure/B15000336.png)
![3-ethylsulfanyl-12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B15000341.png)
![4-cyclohexyl-12,12-dimethyl-6-propyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B15000345.png)
![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B15000348.png)
